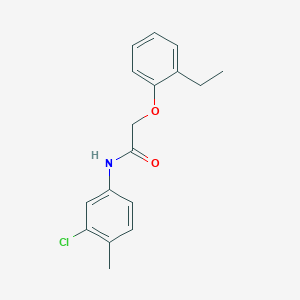
N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" involves complex chemical reactions and multi-step processes, including nucleophilic substitution reactions and ester hydrolysis. For instance, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, indicating the intricate steps involved in synthesizing similar compounds (Zhou et al., 2021).
Molecular Structure Analysis The molecular structure and conformation of related compounds have been studied using X-ray analysis and semi-empirical quantum mechanical calculations, revealing planar configurations and significant intermolecular hydrogen bonding forming one-dimensional chains. These structural insights highlight the complex nature of these compounds (Banerjee et al., 2002).
Chemical Reactions and Properties Chemical reactions involving "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" and similar compounds often involve cyclodesulfurization and the formation of amides and enamines from acetylenic sulfones and beta-gamma chloroamines, showcasing the compounds' reactivity and potential for creating diverse molecular structures (Buggle et al., 1978).
Physical Properties Analysis The physical properties of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" are characterized by their crystalline structures, which are determined by X-ray diffraction studies. These analyses provide insights into the compounds' stability and conformation, essential for understanding their behavior in various conditions (Pedroso et al., 2020).
Chemical Properties Analysis The chemical properties of these compounds, including their reactivity and interaction with biological systems, are influenced by their molecular structure. For example, their ability to form hydrogen bonds and interact with biological receptors can significantly impact their pharmacological activities, highlighting the importance of detailed chemical property analysis (Rawe et al., 2006).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation
The crystal structure and molecular conformation of related compounds have been extensively studied. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares a similar structural motif, was examined through X-ray analysis and AM1 molecular orbital methods. This research provides valuable insights into the compound's crystal structure, consisting of a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, highlighting the importance of intermolecular hydrogen bonding in forming one-dimensional chains (Surajit Banerjee et al., 2002).
Pharmacological Characterization
Another area of application is in pharmacology, where compounds with similar structures have been characterized for their potential therapeutic uses. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was identified as a novel κ-opioid receptor antagonist with high affinity and selectivity, showing potential for treating depression and addiction disorders (S. Grimwood et al., 2011).
Antimicrobial Activity
Thiophene-3-carboxamide derivatives, with structural similarities to N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, have been studied for their antibacterial and antifungal activities. These compounds, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate significant antimicrobial properties, opening avenues for developing new therapeutic agents (Vasu et al., 2005).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-7-3-2-6-13(14)17-16(19)15-10-12(11-23-15)24(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYEJNQAYLTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

